molecular formula C6H12O2 B042371 4-Methylpentanoic acid CAS No. 646-07-1

4-Methylpentanoic acid

Cat. No.: B042371
CAS No.: 646-07-1
M. Wt: 116.16 g/mol
InChI Key: FGKJLKRYENPLQH-UHFFFAOYSA-N
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Description

Isocaproic acid, also known as 4-methylpentanoic acid, is a methyl-branched fatty acid. It is a carboxylic acid with the chemical formula C6H12O2. This compound is a metabolite of 20 α-hydroxycholesterol and is commonly found in various biological systems .

Preparation Methods

Synthetic Routes and Reaction Conditions: Isocaproic acid can be synthesized through several methods. One common method involves the bromination of commercial isocaproic acid. In this process, 500 grams of commercial isocaproic acid is mixed with 250 milliliters of benzene in a round-bottomed flask. The water and benzene are removed by distillation until the temperature of the vapors reaches 100°C. The residual acid is then cooled to room temperature, and 743 grams of dry bromine is added. The mixture is heated to 80-85°C, and the bromination proceeds smoothly for 8-15 hours until the dark red color of bromine disappears. The temperature is then raised to 100-105°C and maintained for 2 hours. The resulting product is distilled to obtain α-bromoisocaproic acid .

Industrial Production Methods: Industrial production of isocaproic acid typically involves the fermentation of leucine by microorganisms such as lactic acid bacteria and Clostridium species. This method is advantageous due to its cost-effectiveness and sustainability .

Chemical Reactions Analysis

Types of Reactions: Isocaproic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Oxidation: α-Ketoisocaproic acid

    Reduction: Isocaproaldehyde

    Substitution: Esters and amides

Scientific Research Applications

Antibacterial Research

4-Methylpentanoic acid has been investigated for its potential antibacterial properties. A study synthesized derivatives of this compound to evaluate their effectiveness against multidrug-resistant Gram-positive bacteria. The results indicated that certain synthesized compounds exhibited significant antibacterial activity with minimum inhibitory concentration (MIC) values as low as 2 µg/mL, highlighting its potential in developing new antibiotics .

Antibody-Drug Conjugates (ADCs)

The compound serves as a crucial building block in the synthesis of 4-mercapto-4-methylpentanoic acid, which is utilized in the development of ADCs. These conjugates are vital in targeted cancer therapies, allowing for the selective delivery of cytotoxic agents to cancer cells while minimizing damage to healthy tissues .

Metabolic Role

This compound functions as an endogenous metabolite involved in various metabolic pathways. It is derived from the metabolism of certain steroids and plays a role in lipid metabolism . Its presence in biological systems indicates its importance in maintaining metabolic homeostasis.

Safety Assessments

Research has evaluated the safety profile of this compound, focusing on its genotoxicity and reproductive toxicity. The findings suggest that it poses minimal risk when used appropriately within established safety parameters .

Flavoring and Fragrance Industry

Due to its pleasant odor, this compound is used as a flavoring agent and fragrance component in various consumer products. Its application in this sector is supported by safety assessments confirming its suitability for use in food and cosmetic formulations .

Synthesis of Other Compounds

The compound serves as an intermediate in the synthesis of various chemicals, including pharmaceuticals and agrochemicals. Its branched structure allows for unique reactivity patterns that are exploited in synthetic organic chemistry .

Case Studies

Application AreaStudy ReferenceFindings
Antibacterial ResearchPMC4277622Synthesized compounds showed MIC values as low as 2 µg/mL against resistant bacteria.
Antibody-Drug ConjugatesThieme ConnectEfficient synthesis method for ADC components using 4-mercapto-4-methylpentanoic acid.
Safety AssessmentRIFM Safety AssessmentEvaluated for genotoxicity; found to be safe within recommended limits for use.

Mechanism of Action

Isocaproic acid exerts its effects through various molecular targets and pathways. It is involved in the leucine degradation pathway, where it is converted to α-ketoisocaproic acid by branched-chain amino acid aminotransferase. This conversion plays a critical role in the production of energy and other metabolic intermediates. Additionally, isocaproic acid has been shown to affect protein synthesis and degradation pathways, particularly in muscle cells .

Comparison with Similar Compounds

Isocaproic acid is similar to other methyl-branched fatty acids such as:

  • 4-Methylvaleric acid
  • Isobutylacetic acid
  • Isohexanoic acid

Uniqueness: Isocaproic acid is unique due to its specific role in the leucine degradation pathway and its potential therapeutic applications in muscle protein synthesis and antibacterial properties. Its branched structure also distinguishes it from other straight-chain fatty acids .

Biological Activity

4-Methylpentanoic acid, also known as isocaproic acid, is a branched-chain fatty acid (C6H12O2) that has garnered attention for its diverse biological activities. This article explores the compound's synthesis, metabolic pathways, and potential therapeutic applications, supported by research findings and case studies.

This compound is classified as a short-chain fatty acid (SCFA) and is characterized by the following properties:

PropertyValue
Molecular FormulaC6H12O2
Molecular Weight116.158 g/mol
Melting Point-35 °C
Boiling Point201 °C
Density0.9 g/cm³
SolubilityInsoluble in water

Metabolic Pathways

This compound is produced in the body through the metabolism of L-leucine, an essential amino acid. It can be further converted into other metabolites, such as 2-hydroxy-4-methylpentanoic acid, by gut bacteria like Clostridium butyricum . This conversion highlights the role of gut microbiota in fatty acid metabolism and its implications for human health.

Antimicrobial Properties

Research has indicated that derivatives of this compound exhibit significant antibacterial activity. A study synthesized various compounds based on this acid and evaluated their efficacy against multidrug-resistant Gram-positive bacteria. The most potent derivatives showed minimum inhibitory concentration (MIC) values as low as 2 µg/mL, demonstrating their potential as antibacterial agents .

Effects on Insulin Secretion

Oxo-4-methylpentanoic acid has been shown to stimulate insulin secretion in a biphasic manner, indicating its influence on glucose metabolism. This effect is particularly relevant in the context of diabetes management, suggesting that compounds derived from this compound may have therapeutic potential in regulating blood sugar levels .

Role in Lipid Metabolism

As a branched-chain fatty acid, this compound plays a role in lipid transport and metabolism. It has been associated with lipid peroxidation processes, which are crucial for cellular energy production and signaling pathways . Understanding these metabolic roles can provide insights into how dietary fatty acids influence overall health.

Case Studies

  • Antibacterial Activity : A study synthesized several analogs of this compound to evaluate their antibacterial properties. The findings revealed that specific derivatives exhibited enhanced antibacterial effects against resistant strains of bacteria, suggesting potential applications in developing new antibiotics .
  • Metabolic Research : In a clinical study examining the metabolic effects of SCFAs, researchers found that supplementation with this compound influenced gut microbiota composition and improved metabolic markers in participants with metabolic syndrome . This underscores the importance of SCFAs in metabolic health.

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 4-methylpentanoic acid, and what experimental conditions are critical for optimizing yield?

  • Methodological Answer : this compound can be synthesized via carboxylation of 4-methyl-1-pentene using acidic or enzymatic catalysts. A documented approach involves protecting the carboxyl group with a benzyl group, followed by esterification with N-Boc-β-alanine and subsequent deprotection using palladium carbon under hydrogen . Key parameters include temperature control (e.g., 75°C for protection steps) and catalyst selection (e.g., DCC/DMAP for esterification). Yield optimization requires strict anhydrous conditions and monitoring reaction progress via TLC or NMR .

Q. How can this compound be isolated and identified from natural sources?

  • Methodological Answer : Natural isolation, as demonstrated in Iris lactea roots, involves ethanol extraction (70% v/v), followed by column chromatography using silica gel and Sephadex LH-20. Identification is achieved via GC/MS (retention time: 5.89 min; Kovats index: 940) and comparison with spectral libraries (e.g., MSD LIB#: 1986) . Confirmation requires cross-referencing CAS# 646-07-1 and verifying molecular weight (116.16 g/mol) via high-resolution mass spectrometry .

Q. What analytical techniques are recommended for quantifying this compound in complex mixtures?

  • Methodological Answer : Gas chromatography coupled with flame ionization detection (GC-FID) or mass spectrometry (GC/MS) is preferred. For trace analysis, derivatization with BSTFA or MSTFA enhances sensitivity. Quantitation requires calibration against deuterated analogs (e.g., this compound-d12) to correct for matrix effects . Statistical validation (e.g., t-tests for replicate measurements) ensures data accuracy .

Advanced Research Questions

Q. How do isotopic labeling strategies (e.g., deuterated this compound) enhance metabolic or environmental fate studies?

  • Methodological Answer : Deuterated derivatives (e.g., this compound-d11 or -d12) serve as internal standards for isotope dilution mass spectrometry. These compounds enable precise tracking of degradation pathways in environmental samples or metabolic flux in biological systems. Synthesis involves substituting hydrogen with deuterium at specific positions (e.g., (CD₃)₂CDCD₂CD₂COOH) and requires stringent purification via preparative HPLC .

Q. How can researchers resolve contradictions in reported OH reactivity data for this compound in atmospheric studies?

  • Methodological Answer : Discrepancies in OH reactivity (e.g., "n.d." vs. detected values in boreal forest studies) may arise from detection limits or matrix interference. To address this, employ cavity-enhanced absorption spectroscopy (CEAS) for low-concentration measurements and validate results with controlled chamber experiments. Cross-calibrate instruments using certified reference materials .

Q. What strategies are effective for enantioselective synthesis of this compound derivatives, and how is chirality confirmed?

  • Methodological Answer : Asymmetric synthesis of (R)- or (S)-configured derivatives (e.g., 2-((3-((tert-butoxycarbonyl)amino)propanoyl)oxy)-4-methylpentanoic acid) employs chiral auxiliaries or enzymatic resolution. Chirality is confirmed via polarimetry, circular dichroism (CD), or X-ray crystallography. For example, intermediate configurations are validated by comparing coupling constants (e.g., 3JCH-CH = 10.0 Hz vs. 5.5 Hz) in NMR spectra .

Q. How does this compound interact with microbial enzymes, and what experimental models are suitable for studying these interactions?

  • Methodological Answer : Microbial degradation studies use Pseudomonas spp. or Rhodococcus spp. cultures in minimal media supplemented with this compound. Enzyme activity (e.g., acyl-CoA synthetases) is assayed via spectrophotometric monitoring of NADH oxidation. Metabolite profiling via LC-MS/MS identifies intermediates like 4-methylpentanoyl-CoA .

Q. Data Analysis and Presentation Guidelines

Q. What statistical methods are recommended for analyzing dose-response or kinetic data involving this compound?

  • Methodological Answer : Nonlinear regression (e.g., Hill equation for dose-response) and ANOVA for multi-group comparisons are standard. Use tools like GraphPad Prism or R packages (e.g., drc for EC50 calculations). Error bars should represent standard deviation (≥3 replicates), and outliers are assessed via Grubbs’ test .

Q. How should researchers present conflicting data on this compound’s environmental persistence or toxicity?

  • Methodological Answer : Tabulate contradictory findings (e.g., OH reactivity, biodegradation half-lives) with explicit mention of experimental conditions (e.g., pH, temperature). Use funnel plots to assess publication bias and meta-analysis to reconcile discrepancies. Transparent reporting of detection limits (e.g., "n.d." = <1.5E-09 cm³/molecule·s) is critical .

Q. Safety and Compliance

Q. What safety protocols are essential when handling this compound in catalytic or high-temperature reactions?

  • Methodological Answer : Use PPE (gloves, goggles, lab coats) and work in a fume hood. For exothermic reactions (e.g., esterification at 75°C), employ cooling baths and pressure-relief setups. Waste must be neutralized with sodium bicarbonate before disposal in designated containers .

Properties

IUPAC Name

4-methylpentanoic acid
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InChI

InChI=1S/C6H12O2/c1-5(2)3-4-6(7)8/h5H,3-4H2,1-2H3,(H,7,8)
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InChI Key

FGKJLKRYENPLQH-UHFFFAOYSA-N
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Canonical SMILES

CC(C)CCC(=O)O
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Molecular Formula

C6H12O2
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DSSTOX Substance ID

DTXSID8060951
Record name Pentanoic acid, 4-methyl-
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Molecular Weight

116.16 g/mol
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Physical Description

Clear light brown liquid; [Sigma-Aldrich MSDS], Liquid, colourless to pale yellow liquid with a sour, penetrating odour
Record name Isocaproic acid
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Boiling Point

199.00 to 201.00 °C. @ 760.00 mm Hg
Record name Isocaproic acid
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Solubility

1 ml in 1 ml 95% alcohol (in ethanol)
Record name 4-Methylpentanoic acid
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Density

0.919-0.926
Record name 4-Methylpentanoic acid
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Vapor Pressure

0.44 [mmHg]
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CAS No.

646-07-1
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Melting Point

-33 °C
Record name Isocaproic acid
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Retrosynthesis Analysis

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Feasible Synthetic Routes

4-Methylpentanoic acid
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